molecular formula C10H11IO2 B3184471 Methyl 2-ethyl-5-iodobenzoate CAS No. 1131587-25-1

Methyl 2-ethyl-5-iodobenzoate

Cat. No.: B3184471
CAS No.: 1131587-25-1
M. Wt: 290.10 g/mol
InChI Key: NBNASQGNMNMJGF-UHFFFAOYSA-N
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Description

Methyl 2-ethyl-5-iodobenzoate is a benzoic acid derivative featuring a methyl ester group, an ethyl substituent at position 2, and an iodine atom at position 5 of the aromatic ring. This compound is classified as a pharmaceutical intermediate, though its commercial availability is currently discontinued .

Properties

CAS No.

1131587-25-1

Molecular Formula

C10H11IO2

Molecular Weight

290.10 g/mol

IUPAC Name

methyl 2-ethyl-5-iodobenzoate

InChI

InChI=1S/C10H11IO2/c1-3-7-4-5-8(11)6-9(7)10(12)13-2/h4-6H,3H2,1-2H3

InChI Key

NBNASQGNMNMJGF-UHFFFAOYSA-N

SMILES

CCC1=C(C=C(C=C1)I)C(=O)OC

Canonical SMILES

CCC1=C(C=C(C=C1)I)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 2-ethyl-5-iodobenzoate with analogous esters and halogenated benzoate derivatives, focusing on molecular structure, physicochemical properties, and applications.

Structural and Functional Group Variations

Key structural differences among similar compounds include:

  • Substituent type and position: Halogens (I, Cl, F), amino groups, and alkyl chains at positions 2, 4, or 5.
  • Ester groups : Methyl vs. ethyl esters, altering molecular weight and lipophilicity.
Table 1: Structural and Molecular Data
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Applications Sources
This compound C₁₀H₁₁IO₂ 290.10 (calc.) 2-ethyl, 5-iodo Pharmaceutical intermediate
Methyl 2-amino-5-iodobenzoate C₈H₈INO₂ 277.07 (calc.) 2-amino, 5-iodo Pharma intermediates
Ethyl 2-amino-5-iodobenzoate C₉H₁₀INO₂ 291.09 2-amino, 5-iodo Research chemical
Methyl 2-amino-4-methyl-5-iodobenzoate C₉H₁₀INO₂ 291.09 2-amino, 4-methyl, 5-iodo Pharmaceutical synthesis
Methyl 2-amino-4-chloro-5-iodobenzoate C₈H₇ClINO₂ 327.51 (calc.) 2-amino, 4-chloro, 5-iodo Pharma intermediate
Ethyl 4-amino-2-chloro-5-iodobenzoate C₉H₉ClINO₂ 329.54 (calc.) 4-amino, 2-chloro, 5-iodo Synthetic chemistry
Methyl 5-fluoro-2-iodobenzoate C₈H₆FIO₂ 296.04 (calc.) 5-fluoro, 2-iodo Organic synthesis

Physicochemical Properties

  • Lipophilicity: The ethyl group in this compound increases hydrophobicity compared to amino-substituted analogs (e.g., Methyl 2-amino-5-iodobenzoate), which exhibit higher polarity due to the NH₂ group .
  • Melting Points : While direct data for this compound is unavailable, related compounds like 4-Iodoanisole (mp 48–51°C) and 4-Iodoaniline (mp 61–63°C) suggest that substituents significantly influence phase transitions .

Key Research Findings

Electronic Effects : The ethyl group in this compound donates electrons via inductive effects, mildly activating the ring compared to chloro- or fluoro-substituted analogs .

Biological Relevance: Amino-iodo benzoates (e.g., Methyl 2-amino-5-iodobenzoate) show promise in radiopharmaceuticals due to iodine’s isotopic properties .

Q & A

Q. What documentation is essential for ethical compliance in studies involving this compound?

  • Disclose reagent sources (CAS numbers, vendor details), synthetic hazards (e.g., iodine handling), and biological safety protocols (e.g., IACUC approval for in vivo studies). Adhere to IUPAC nomenclature and ICMJE guidelines for data reporting .

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